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Compound of Interest

Compound Name:
2',3'-Difluoro-4'-

methylacetophenone

Cat. No.: B1304705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 2',3'-Difluoro-4'-methylacetophenone is limited in publicly

available scientific literature. This guide provides a comprehensive overview of its known

properties, supplemented with predicted data and established methodologies for its synthesis

and characterization based on analogous compounds.

Physicochemical Properties
2',3'-Difluoro-4'-methylacetophenone, with the CAS number 261763-30-8, is a fluorinated

aromatic ketone.[1][2][3] While specific experimental data for many of its physicochemical

properties are not readily available, its basic molecular information has been established. The

introduction of fluorine atoms can significantly influence properties such as lipophilicity,

metabolic stability, and binding affinity in drug candidates.[1]
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Property Value Source

Molecular Formula C₉H₈F₂O [1][3]

Molecular Weight 170.16 g/mol [1][3]

IUPAC Name
1-(2,3-difluoro-4-

methylphenyl)ethanone

Physical Form Liquid

CAS Number 261763-30-8 [1][2][3]

Predicted XlogP 2.2 [4]

Note: Boiling point, melting point, density, and solubility data are not currently available in the

searched literature. For comparison, the related isomer 3',4'-Difluoro-2'-methylacetophenone

shares the same molecular weight.[4]

Proposed Synthesis
A specific, validated experimental protocol for the synthesis of 2',3'-Difluoro-4'-
methylacetophenone is not available in the reviewed literature. However, a plausible synthetic

route is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This well-established

reaction is a common method for the preparation of aromatic ketones.
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Caption: Proposed workflow for the synthesis of 2',3'-Difluoro-4'-methylacetophenone.
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General Experimental Protocol for Proposed Synthesis
This protocol is a general procedure for a Friedel-Crafts acylation and would require

optimization for the specific synthesis of 2',3'-Difluoro-4'-methylacetophenone.

Reaction Setup: To a stirred solution of 1,2-difluoro-3-methylbenzene in a suitable inert

solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen

or argon) and cooled in an ice bath, add a Lewis acid (e.g., aluminum chloride) portion-wise.

Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction

mixture, maintaining the temperature at 0-5 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for several hours. Monitor the reaction progress by a suitable technique (e.g.,

Thin Layer Chromatography or Gas Chromatography).

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice

and dilute hydrochloric acid.

Extraction: Separate the organic layer and extract the aqueous layer with the reaction

solvent. Combine the organic layers.

Washing and Drying: Wash the combined organic layers with a saturated solution of sodium

bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g.,

magnesium sulfate or sodium sulfate).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield 2',3'-
Difluoro-4'-methylacetophenone.

Spectroscopic Characterization
Experimental spectra for 2',3'-Difluoro-4'-methylacetophenone are not available. The

following sections describe the expected spectral characteristics based on its structure and by

comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the acetyl protons, and the methyl protons. The aromatic region will be complex due to

fluorine-proton coupling.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon,

the carbons of the aromatic ring (with C-F couplings), and the two methyl carbons.

Predicted/Comparative NMR Data

Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Acetyl Protons (-COCH₃) 2.5 - 2.7 (singlet) ~28-32

Aromatic Methyl Protons (-

CH₃)

2.2 - 2.4 (singlet or doublet

due to F-coupling)
~15-20

Aromatic Protons 6.9 - 7.8 (complex multiplets) 115 - 160 (with C-F splitting)

Carbonyl Carbon (C=O) - ~195-205

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and

various bands corresponding to the aromatic ring and C-F bonds.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)

C=O Stretch (Ketone) 1680 - 1700

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=C Stretch (Aromatic) 1450 - 1600

C-F Stretch 1100 - 1300
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Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be

observed at m/z 170. The fragmentation pattern is expected to show a prominent peak

corresponding to the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and a peak

for the acetyl cation ([CH₃CO]⁺) at m/z 43.

General Experimental Protocols for Spectroscopic
Analysis
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Spectroscopic Analysis

Data Acquisition & Processing
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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS)

as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For

¹³C NMR, a proton-decoupled spectrum is typically obtained.

Data Processing: Process the raw data using appropriate software to obtain the final

spectra.

IR Spectroscopy:

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Data Processing: Perform a background correction and obtain the transmittance or

absorbance spectrum.

Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and analysis.

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

Data Acquisition: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion

and fragment ions.

Biological Activity and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


There is currently no information available in the scientific literature regarding the biological

activity or any associated signaling pathways for 2',3'-Difluoro-4'-methylacetophenone. The

presence of the fluorinated acetophenone moiety suggests potential for biological activity, as

fluorination is a common strategy in medicinal chemistry to modulate a compound's properties.

[1][5][6] Further research is required to explore any potential therapeutic applications.

Safety and Handling
Based on available safety data, 2',3'-Difluoro-4'-methylacetophenone is classified with the

following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone with potential

applications in chemical synthesis and drug discovery. While its basic molecular identity is

established, a comprehensive understanding of its physicochemical properties, a validated

synthetic protocol, and its biological activity are currently lacking. The information provided in

this guide, based on known data and established chemical principles, serves as a foundation

for researchers and professionals interested in further investigating this compound.

Experimental validation of the proposed synthesis and a thorough characterization of the

compound's properties are necessary next steps for its potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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